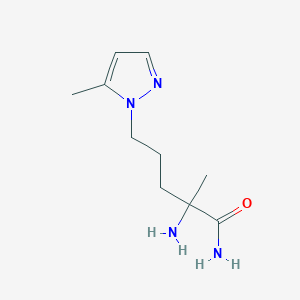
(furan-2-yl)methylN-(2-cyanoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(furan-2-yl)methylN-(2-cyanoethyl)carbamate is an organic compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a furan ring, a cyanoethyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methylN-(2-cyanoethyl)carbamate typically involves the reaction of furan-2-carboxaldehyde with N-(2-cyanoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product quality. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(furan-2-yl)methylN-(2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(furan-2-yl)methylN-(2-cyanoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (furan-2-yl)methylN-(2-cyanoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and cyanoethyl group play crucial roles in binding to target molecules, influencing their activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(furan-2-yl)methylN-(2-cyanoethyl)carbamate: Unique due to its specific combination of functional groups.
(furan-2-yl)methylN-(2-cyanoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(furan-2-yl)methylN-(2-cyanoethyl)amide: Contains an amide group, offering different reactivity and properties.
Uniqueness
This compound stands out due to its specific combination of a furan ring, cyanoethyl group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
furan-2-ylmethyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c10-4-2-5-11-9(12)14-7-8-3-1-6-13-8/h1,3,6H,2,5,7H2,(H,11,12) |
Clave InChI |
VCIZUFNFBAIXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)








![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
